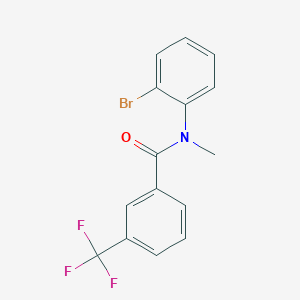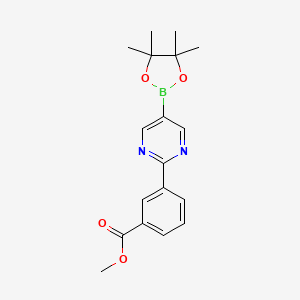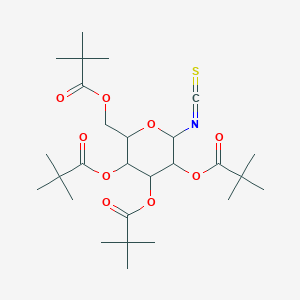
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate is a chemical compound primarily used for chiral derivatization in analytical chemistry. It is known for its high purity and effectiveness in resolving enantiomeric mixtures, making it a valuable reagent in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form thioureas and other derivatives.
Addition Reactions: It can participate in addition reactions with amines and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include thioureas, ureas, and other derivatives, which are valuable in various chemical and biological applications .
Scientific Research Applications
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate has a wide range of scientific research applications:
Chemistry: Used as a chiral derivatization reagent for the resolution of enantiomeric mixtures.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit specific enzymes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate involves its ability to react with nucleophiles, forming stable derivatives. These reactions often target specific functional groups in proteins and enzymes, leading to inhibition or modification of their activity . The molecular targets and pathways involved include various enzymes and proteins that play crucial roles in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine: Similar in structure but contains an amine group instead of an isothiocyanate group.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Similar in function but uses acetyl groups for protection instead of pivaloyl groups.
Uniqueness
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate is unique due to its high stability and effectiveness in chiral derivatization. The pivaloyl groups provide steric hindrance, enhancing the compound’s selectivity and reactivity .
Properties
IUPAC Name |
[3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYERYMOHEQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
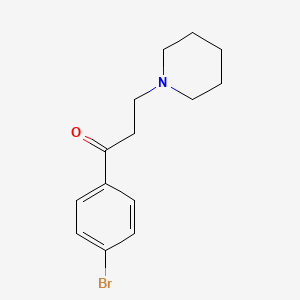
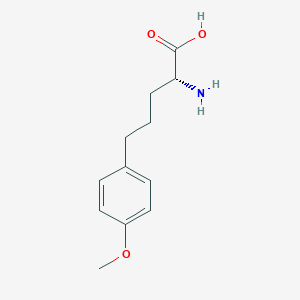
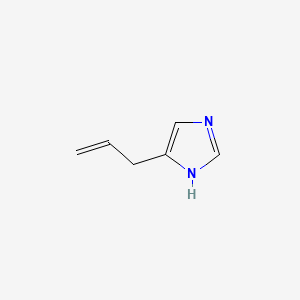

![N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B12282870.png)
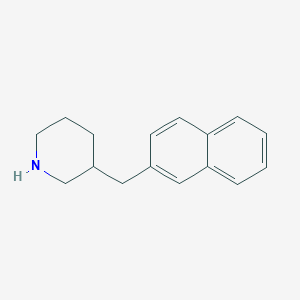
![tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate](/img/structure/B12282883.png)
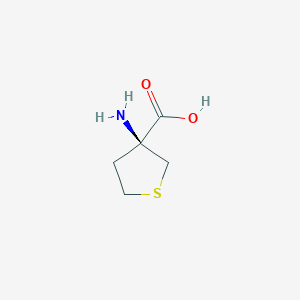
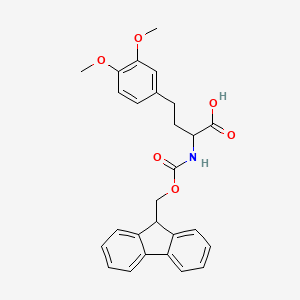
![1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde](/img/structure/B12282905.png)
